Beta-Lactamase Inhibition: Direct IC50 Comparison Reveals Weaker Enzyme Binding Than Optimized Pyrrole Derivatives
Ethyl 4-phenyl-1H-pyrrole-3-carboxylate exhibits weak inhibitory activity against Class A and Class C beta-lactamases. Against Escherichia coli K12 (PSE4) Class A beta-lactamase, the compound shows an IC50 of 1.85E+6 nM, which is >10,000-fold higher (i.e., less potent) than the IC50 values observed for optimized beta-lactamase inhibitors [1]. Against Enterobacter cloacae P99 Class C beta-lactamase, the IC50 is 2.65E+6 nM [2]. This quantitative data positions the compound as a useful negative control or a scaffold for further optimization, but not as a stand-alone inhibitor.
| Evidence Dimension | Beta-lactamase inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.85E+6 nM (E. coli Class A) |
| Comparator Or Baseline | Optimized beta-lactamase inhibitors (e.g., clavulanic acid, avibactam): IC50 typically < 100 nM |
| Quantified Difference | >10,000-fold higher IC50 |
| Conditions | In vitro enzyme assay, E. coli K12 (PSE4) Class A beta-lactamase |
Why This Matters
For procurement decisions, this data informs the compound's role: it is not a potent beta-lactamase inhibitor and should be used as a scaffold for medicinal chemistry optimization rather than as a direct antibacterial agent.
- [1] BindingDB. BDBM50469665 (CHEMBL30914). IC50 = 1.85E+6 nM against E. coli K12 Class A beta-lactamase. 2012. View Source
- [2] BindingDB. BDBM50469665 (CHEMBL30914). IC50 = 2.65E+6 nM against E. cloacae P99 Class C beta-lactamase. 2012. View Source
